2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid
Description
2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid is a fluorinated organic compound characterized by the presence of both fluorine and sulfur atoms within its molecular structure
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2S/c10-8(11,7(14)15)9(12,13)16-6-4-2-1-3-5-6/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYNERRAIMGYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(C(=O)O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of propanoic acid derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions . The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol (C6H5SH) as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thiophenol, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid involves its interaction with molecular targets through its fluorine and sulfur atoms. The fluorine atoms can form strong hydrogen bonds and interact with enzymes and receptors, while the phenylthio group can engage in various chemical interactions, including nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but lacks the phenylthio group.
2,2,3,3-Tetrafluoro-1-propanol: Contains a hydroxyl group instead of the phenylthio group.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Contains a heptafluoropropoxy group instead of the phenylthio group.
Uniqueness
2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical properties. The phenylthio group enhances its reactivity and potential for diverse applications compared to other similar fluorinated compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
